molecular formula C9H9ClHgO2 B14718481 Chloro[3-(ethoxycarbonyl)phenyl]mercury CAS No. 22009-64-9

Chloro[3-(ethoxycarbonyl)phenyl]mercury

Cat. No.: B14718481
CAS No.: 22009-64-9
M. Wt: 385.21 g/mol
InChI Key: OZAAECVJDDLTDA-UHFFFAOYSA-M
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Description

Chloro[3-(ethoxycarbonyl)phenyl]mercury is an organomercury compound characterized by a mercury(II) center bonded to a phenyl ring substituted with an ethoxycarbonyl group (-COOEt) at the meta position and a chloride ligand. This compound is synthesized via mercuration reactions, as demonstrated in analogous preparations. For instance, (2-Amino-5-(ethoxycarbonyl)phenyl)mercury(II) chloride (compound 1 in and ) is synthesized by reacting ethyl 4-aminobenzoate with mercuric acetate, followed by lithium chloride treatment . Organomercury compounds are of interest due to their applications in organic synthesis, materials science, and biological studies, though their toxicity necessitates careful handling .

Properties

CAS No.

22009-64-9

Molecular Formula

C9H9ClHgO2

Molecular Weight

385.21 g/mol

IUPAC Name

chloro-(3-ethoxycarbonylphenyl)mercury

InChI

InChI=1S/C9H9O2.ClH.Hg/c1-2-11-9(10)8-6-4-3-5-7-8;;/h3-4,6-7H,2H2,1H3;1H;/q;;+1/p-1

InChI Key

OZAAECVJDDLTDA-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)[Hg]Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloro[3-(ethoxycarbonyl)phenyl]mercury typically involves the reaction of 3-(ethoxycarbonyl)phenylboronic acid with mercuric chloride. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The reaction conditions include:

  • Temperature: Room temperature to 50°C
  • Reaction time: 12-24 hours
  • Solvent: Tetrahydrofuran (THF)
  • Inert atmosphere: Nitrogen or argon

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels, automated control of reaction conditions, and purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Chloro[3-(ethoxycarbonyl)phenyl]mercury undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form mercury(II) oxide and other oxidation products.

    Reduction: Reduction reactions can convert the mercury center to a lower oxidation state.

    Substitution: The chloro group can be substituted with other nucleophiles such as thiols, amines, or phosphines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like thiols (R-SH), amines (R-NH₂), and phosphines (R₃P) are employed under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury(II) oxide, while substitution with thiols can produce thiol-substituted organomercury compounds.

Scientific Research Applications

Chloro[3-(ethoxycarbonyl)phenyl]mercury has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in medicinal chemistry, including as a precursor for drug development.

    Industry: It is utilized in the production of specialized materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of Chloro[3-(ethoxycarbonyl)phenyl]mercury involves the interaction of the mercury center with various molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to alterations in their structure and function. The pathways involved include:

    Covalent bonding: Formation of covalent bonds with thiol groups in proteins.

    Inhibition: Inhibition of enzyme activity by binding to active sites.

    Disruption: Disruption of cellular processes by interacting with key biomolecules.

Comparison with Similar Compounds

Structural Analogs: Mercury vs. Selenium/Tellurium Derivatives

Chloro[3-(ethoxycarbonyl)phenyl]mercury belongs to a broader class of organometallic compounds. Key structural analogs include:

Compound Metal Center Substituents Synthesis Method (Evidence)
(2-Amino-5-(ethoxycarbonyl)phenyl)mercury(II) chloride Hg(II) -NH₂, -COOEt (para) Mercuration of ethyl 4-aminobenzoate
(2-Amino-5-(ethoxycarbonyl)phenyl) phenyl selenide Se -NH₂, -COOEt (para), -Ph Reaction of Hg analog with PhSeCl₃
(2-Amino-5-(ethoxycarbonyl)phenyl) phenyl telluride Te -NH₂, -COOEt (para), -Ph Reaction of Hg analog with PhTeBr₃

Key Observations :

  • Reactivity : Mercury derivatives are typically more electrophilic than Se/Te analogs due to Hg's higher electronegativity and stronger metal-carbon bond polarization.
  • Stability : Tellurium compounds (e.g., compound 3 in ) often exhibit lower thermal stability compared to Hg or Se analogs .
Chloro Substitution Patterns
  • Ortho vs. Meta Chloro Substitution : In phenylmercury derivatives, ortho-chloro substitution (e.g., compound 20 in ) shows comparable inhibition (IC₅₀ = 28.8 ± 0.6 mM) to meta-chloro analogs (compound 5, IC₅₀ = 26.4 ± 0.8 mM) against breast cancer cells .
  • Dichloro vs. Difluoro Substitution : Dichloro derivatives (e.g., compound 19 in ) exhibit reduced inhibition compared to difluoro analogs (compound 21), highlighting the role of electronegativity in modulating activity .
Ethoxycarbonyl Group Impact

The ethoxycarbonyl group (-COOEt) enhances solubility and influences binding interactions. For example, 3-[(ethoxycarbonyl)amino]phenyl (4-chlorophenyl)carbamate () is a potent butyrylcholinesterase inhibitor due to its ability to form hydrogen bonds via the carbonyl group .

Spectroscopic and Physical Properties

Comparative spectroscopic data for organomercury compounds and analogs:

Compound ¹H NMR (δ, ppm) IR (cm⁻¹) Key Features (Evidence)
This compound Not explicitly reported C=O stretch: ~1700–1720 Similar to compound 1d in
3-(2-(Di(ethoxycarbonyl)methyl)phenyl)-1-(2-chlorophenyl)prop-2-ynylmethyl carbonate (1d) δ 1.2–1.4 (CH₃), δ 4.2–4.4 (OCH₂) 1745 (C=O), 1600 (C=C) Ethoxycarbonyl groups dominate IR/NMR profiles

Notable Trends:

  • ¹H NMR : Ethoxy groups (-OCH₂CH₃) typically appear as triplets (δ ~1.2–1.4 for CH₃) and quartets (δ ~4.1–4.4 for OCH₂) .
  • IR : Strong C=O stretches (~1700–1745 cm⁻¹) confirm the presence of ethoxycarbonyl groups .

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